molecular formula C20H16N2O5 B2958734 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 618871-81-1

4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2958734
CAS No.: 618871-81-1
M. Wt: 364.357
InChI Key: KCZCTFMCOSOXKV-UHFFFAOYSA-N
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Description

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative featuring a complex heterocyclic framework. Its molecular formula is C19H15N3O4S, with a molecular weight of approximately 381.4 g/mol (calculated from ). Key structural elements include:

  • A pyrrol-2-one lactone ring, which is substituted at positions 1, 3, 4, and 3.
  • A 5-methylisoxazol-3-yl group at position 1, contributing nitrogen-oxygen heterocyclic character.
  • A p-tolyl (4-methylphenyl) group at position 5, enhancing hydrophobic interactions.
  • A hydroxyl group at position 3, which may participate in intramolecular hydrogen bonding or serve as a site for further functionalization.

Properties

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-11-5-7-13(8-6-11)17-16(18(23)14-4-3-9-26-14)19(24)20(25)22(17)15-10-12(2)27-21-15/h3-10,17,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZCTFMCOSOXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NOC(=C3)C)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one , often referred to as a pyrrole derivative, exhibits a complex structure that incorporates multiple functional groups. This article aims to explore its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular formula of the compound is C21H18N2O7C_{21}H_{18}N_{2}O_{7}, with a molecular weight of approximately 410.38g/mol410.38\,g/mol. The structure features:

  • A pyrrole ring , which is known for its biological significance.
  • A furan moiety , contributing to its reactivity and potential biological interactions.
  • An isoxazole group , which is often associated with various pharmacological effects.

Structural Formula

4 furan 2 carbonyl 3 hydroxy 1 5 methylisoxazol 3 yl 5 p tolyl 1H pyrrol 2 5H one\text{4 furan 2 carbonyl 3 hydroxy 1 5 methylisoxazol 3 yl 5 p tolyl 1H pyrrol 2 5H one}

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. A comparative study showed that derivatives containing the furan and isoxazole moieties can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Compound NameBiological ActivityReference
4-(furan-2-carbonyl)-3-hydroxyisoxazoleAntimicrobial
5-methylisoxazole derivativesAnti-inflammatory

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar pyrrole derivatives have been documented to interact with various cellular pathways, leading to apoptosis in cancer cells.

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The presence of functional groups may allow it to interact with specific enzymes, inhibiting their activity.
  • Receptor Binding : The compound may bind to receptors involved in inflammatory and cancer pathways, modulating their activity.

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Mosul evaluated the antimicrobial properties of several pyrrole derivatives, including those related to our compound. The findings indicated moderate to high efficacy against common pathogens, supporting the potential use of these compounds in therapeutic applications.

Anticancer Research

Another study focused on the anticancer potential of pyrrole derivatives demonstrated that compounds with similar structures could induce cell cycle arrest and promote apoptosis in various cancer cell lines. This suggests that This compound might share similar properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related derivatives, emphasizing substituent variations and their implications:

Compound Name Molecular Formula Key Substituents Potential Bioactivity/Notes Reference
Target compound C19H15N3O4S 5-methylisoxazol-3-yl, p-tolyl, furan-2-carbonyl, hydroxyl Structural features suggest possible antimicrobial or enzyme inhibitory activity (analogy to ).
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one C22H14BrN3O4S Benzofuran-2-carbonyl, 3-bromophenyl, 5-methylthiadiazolyl Bromophenyl substitution may enhance lipophilicity and binding to hydrophobic pockets (e.g., in antimicrobial targets).
5-(2-Fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(2-morpholinoethyl)-1H-pyrrol-2(5H)-one C21H21FN2O5 2-fluorophenyl, morpholinoethyl Morpholinoethyl group introduces a basic amine, improving solubility and potential pharmacokinetic properties.
1-cyclohexyl-5-hydroxy-5-(3-methoxyphenyl)-3-(3-nitrophenyl)-1H-pyrrol-2(5H)-one C23H24N2O5 Cyclohexyl, 3-methoxyphenyl, 3-nitrophenyl Nitro and methoxy groups enhance electronic diversity; reported in as part of antiestrogenic research.
3-[(2-Chloro-6-nitroquinolin-3-yl)methylene]-5-(biphenyl-4-yl)furan-2(3H)-one (5h) C25H15ClN2O4 Quinoline-chloronitro group, biphenyl Exhibits 63% enzyme inhibition (furanone class), suggesting the importance of aromatic planar systems for activity.

Heterocyclic Core Modifications

  • Isoxazole vs. Thiadiazole : Replacing the 5-methylisoxazole in the target compound with a 5-methyl-1,3,4-thiadiazole () introduces sulfur, which may alter electronic properties (e.g., increased polarizability) and binding affinity. Thiadiazoles are often associated with enhanced antimicrobial activity .
  • Pyrrol-2-one vs. Furan-2-one : The lactone ring in the target compound (pyrrol-2-one) differs from furan-2-ones () in ring size and hydrogen-bonding capacity. Pyrrolones generally exhibit greater conformational flexibility.

Physicochemical Properties

  • Hydrophobicity: The p-tolyl group in the target compound increases logP compared to analogues with polar substituents (e.g., morpholinoethyl in ).
  • Solubility : Hydroxyl and carbonyl groups may improve aqueous solubility, but this is counterbalanced by aromatic substituents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 4-(furan-2-carbonyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one?

  • Methodology : The core pyrrol-2-one scaffold can be synthesized via base-assisted cyclization of β-diketone precursors or through condensation reactions involving substituted amines or phenols. For example, substituted pyrrol-2-ones are often synthesized by refluxing intermediates in acetic acid (AcOH) to promote cyclization, followed by purification via column chromatography or recrystallization from ethanol . The furan and isoxazole moieties may be introduced via Suzuki coupling or nucleophilic substitution, depending on the starting materials.

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H and 13C NMR are essential for verifying substituent positions, particularly distinguishing between aromatic protons (e.g., p-tolyl groups) and hydroxyl/furan protons. Overlapping signals in crowded regions (e.g., 6.5–8.0 ppm) may require 2D NMR (COSY, HSQC) for resolution .
  • FTIR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, hydroxyl bands at ~3200–3500 cm⁻¹) .
  • HRMS : Validates molecular weight and fragmentation patterns, ensuring no impurities are present .

Q. How are reaction yields optimized during multi-step syntheses of similar heterocyclic compounds?

  • Methodology : Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling reactions for isoxazole/furan integration.
  • Temperature control : Reflux conditions (e.g., 80–100°C in AcOH) balance reaction rate and side-product formation .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR or HRMS) be resolved during structural elucidation?

  • Methodology :

  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon connectivity, especially in crowded aromatic regions .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d₆) minimize signal interference.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts, cross-validating experimental data .
  • X-ray Crystallography : Single-crystal analysis provides definitive structural confirmation when spectral data are inconclusive .

Q. What strategies mitigate degradation or instability of the pyrrol-2-one core under varying conditions?

  • Methodology :

  • pH Control : Buffered solutions (pH 6–8) stabilize the hydroxyl and carbonyl groups.
  • Storage : Store in airtight containers at –20°C under inert gas (N₂/Ar) to prevent oxidation .
  • Lyophilization : Freeze-drying hygroscopic intermediates reduces hydrolytic degradation.

Q. How do steric and electronic effects of substituents (e.g., p-tolyl, 5-methylisoxazole) influence reactivity in downstream functionalization?

  • Methodology :

  • Steric Effects : Bulky groups (e.g., p-tolyl) hinder nucleophilic attacks at the pyrrol-2-one carbonyl. Computational tools (e.g., molecular docking) predict steric clashes in active sites .
  • Electronic Effects : Electron-withdrawing groups (e.g., isoxazole) increase electrophilicity of adjacent carbons, facilitating nucleophilic substitutions. Hammett plots correlate substituent effects with reaction rates .

Q. What computational approaches are used to predict the biological activity or binding affinity of this compound?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., enzymes or receptors) using the compound’s 3D structure .
  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Methodology :

  • Purity Assessment : Reanalyze samples via HPLC to rule out impurities affecting physical properties .
  • Inter-laboratory Validation : Compare data with standardized protocols (e.g., USP methods) to identify instrumentation biases.
  • Meta-Analysis : Review synthesis conditions (e.g., solvent, heating rate) that may lead to polymorphic forms with distinct melting points .

Experimental Design Considerations

Q. What factorial design principles apply when optimizing the synthesis of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use a central composite design to evaluate variables (e.g., catalyst loading, temperature) and their interactions. Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
  • Taguchi Methods : Orthogonal arrays minimize experimental runs while maximizing data robustness for multi-step syntheses .

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